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For Researchers, Scientists, and Drug Development Professionals

Introduction
ML375 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the

M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is a G protein-coupled

receptor (GPCR) primarily expressed in the central nervous system, particularly in

dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta

(SNc). This localization implicates the M5 receptor in the modulation of dopamine signaling and

suggests its potential as a therapeutic target for disorders involving dysfunctional dopaminergic

pathways, such as addiction. ML375 offers a valuable pharmacological tool for elucidating the

physiological roles of the M5 receptor and exploring its therapeutic potential.

Mechanism of Action
ML375 functions as a negative allosteric modulator, meaning it binds to a site on the M5

receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine

(ACh), binds. This binding event induces a conformational change in the receptor that reduces

the affinity and/or efficacy of ACh, thereby attenuating the downstream signaling cascade. The

M5 receptor is coupled to the Gq family of G proteins. Upon activation by an agonist, the Gq

protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a NAM,

ML375 dampens this signaling cascade in the presence of an agonist.
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Caption: M5 receptor signaling and the inhibitory effect of ML375.

Quantitative Data
The following table summarizes the key quantitative parameters of ML375.
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Parameter Species Value Reference

IC50 (M5 Receptor) Human 300 nM [1][2]

Rat 790 nM [1][2]

Selectivity (IC50)
Human M1-M4

Receptors
> 30 µM [1][2]

Rat M1-M4 Receptors > 30 µM [1][2]

Pharmacokinetics

In vivo Clearance

(CLp)
Rat (1 mg/kg, IV) 2.5 mL/min/kg

In vivo Half-life (t1/2) Rat (1 mg/kg, IV) 80 hours

Oral Bioavailability

(%F)
Rat 80%

Brain:Plasma Ratio Rat 1.8

Plasma Protein

Binding (fu)
Rat 0.029

Human 0.013

Brain Tissue Binding

(fu)
Rat 0.003

Experimental Protocols
Detailed methodologies for key experiments involving the characterization and application of

ML375 are provided below.

In Vitro M5 Receptor Functional Assay (Calcium Flux)
This protocol describes a method to assess the negative allosteric modulator activity of ML375
on the M5 receptor by measuring changes in intracellular calcium.

Materials:
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CHO (Chinese Hamster Ovary) cells stably expressing the human M5 muscarinic receptor.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Pluronic F-127.

Acetylcholine (ACh) as the agonist.

ML375.

96- or 384-well black, clear-bottom microplates.

Fluorescence plate reader with automated injection capabilities.

Procedure:

Cell Plating: Seed the M5-expressing CHO cells into microplates at an appropriate density

and allow them to adhere and grow overnight.

Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in

assay buffer. Remove the cell culture medium and add the dye loading solution to each well.

Incubate for a specified time (e.g., 60 minutes) at 37°C.

Compound Preparation: Prepare serial dilutions of ML375 in assay buffer. Also, prepare a

stock solution of ACh.

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the different

concentrations of ML375 to the wells and incubate for a predetermined period. c. Place the

plate in the fluorescence plate reader and begin recording baseline fluorescence. d. Inject a

concentration of ACh that elicits a submaximal response (e.g., EC80) into the wells. e.

Continue to record the fluorescence intensity for a set period to capture the calcium

mobilization.

Data Analysis: The change in fluorescence intensity corresponds to the change in

intracellular calcium concentration. The inhibitory effect of ML375 is determined by the
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reduction in the ACh-induced calcium response. Calculate the IC50 value of ML375 from the

concentration-response curve.

In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a procedure to determine the pharmacokinetic profile of ML375 in rats.

Materials:

Male Sprague-Dawley rats.

ML375 formulation for intravenous (IV) and oral (PO) administration.

Vehicle for formulation (e.g., 10% Tween 80 in sterile water).

Blood collection tubes (e.g., with EDTA).

Centrifuge.

Analytical equipment for quantifying ML375 in plasma and brain tissue (e.g., LC-MS/MS).

Procedure:

Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before

the study.

Dosing:

IV Administration: Administer a single dose of ML375 (e.g., 1 mg/kg) via the tail vein.

PO Administration: Administer a single dose of ML375 via oral gavage.

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at

multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-dosing.

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains.

Homogenize the brain tissue.
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Sample Analysis: Analyze the plasma and brain homogenate samples using a validated LC-

MS/MS method to determine the concentration of ML375.

Data Analysis: Calculate pharmacokinetic parameters such as clearance (CLp), half-life

(t1/2), volume of distribution (Vd), and oral bioavailability (%F) from the plasma

concentration-time profiles. Calculate the brain-to-plasma concentration ratio.
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Caption: A typical experimental workflow for characterizing ML375.
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Conclusion
ML375 is a first-in-class, highly selective M5 negative allosteric modulator with excellent CNS

penetration, making it an indispensable tool for neuroscience research.[1][2] Its ability to

specifically inhibit M5 receptor function allows for the precise investigation of this receptor's role

in modulating dopamine-dependent behaviors and its potential as a therapeutic target for

substance use disorders and other neurological conditions. The provided data and protocols

offer a comprehensive guide for researchers and drug development professionals interested in

utilizing ML375 to advance our understanding of M5 receptor neurobiology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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